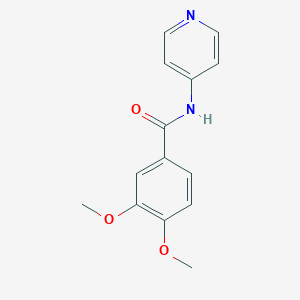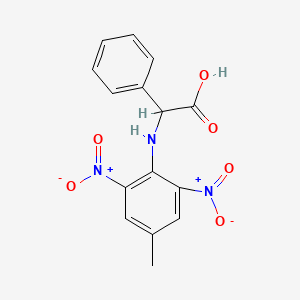
2-(4-Methyl-2,6-dinitroanilino)-2-phenylacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methyl-2,6-dinitroanilino)-2-phenylacetic acid is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. It is characterized by the presence of a phenylacetic acid moiety substituted with a 4-methyl-2,6-dinitroanilino group. This compound is primarily used in research settings and has garnered interest due to its potential biological and chemical activities.
准备方法
The synthesis of 2-(4-Methyl-2,6-dinitroanilino)-2-phenylacetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the nitration of 4-methylaniline to obtain 4-methyl-2,6-dinitroaniline, followed by its coupling with phenylacetic acid under appropriate reaction conditions. The reaction conditions often involve the use of strong acids or bases as catalysts and may require controlled temperatures to ensure the desired product yield .
化学反应分析
2-(4-Methyl-2,6-dinitroanilino)-2-phenylacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents under specific conditions.
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas with a catalyst for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
2-(4-Methyl-2,6-dinitroanilino)-2-phenylacetic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
作用机制
The mechanism of action of 2-(4-Methyl-2,6-dinitroanilino)-2-phenylacetic acid involves its interaction with specific molecular targets. In biological systems, it has been shown to inhibit the initiation of protein synthesis by selectively altering ribosomal RNA synthesis. This inhibition affects the transcription and processing of ribosomal genes, leading to an accumulation of precursor rRNA . The compound’s effects on protein synthesis make it a valuable tool for studying cellular processes and developing new therapeutic agents.
相似化合物的比较
2-(4-Methyl-2,6-dinitroanilino)-2-phenylacetic acid can be compared with other similar compounds, such as:
2-(4-Methyl-2,6-dinitroanilino)-N-methylpropionamide: This compound also inhibits protein synthesis but has different structural properties and specific applications.
Cycloheximide: A well-known inhibitor of protein synthesis, cycloheximide has a different mechanism of action and is used in various biological studies.
属性
IUPAC Name |
2-(4-methyl-2,6-dinitroanilino)-2-phenylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O6/c1-9-7-11(17(21)22)14(12(8-9)18(23)24)16-13(15(19)20)10-5-3-2-4-6-10/h2-8,13,16H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMOAVZSSXUKTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])NC(C2=CC=CC=C2)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
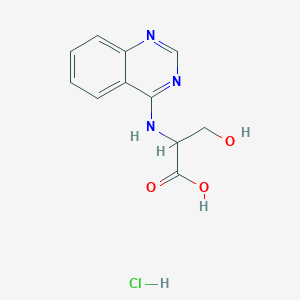

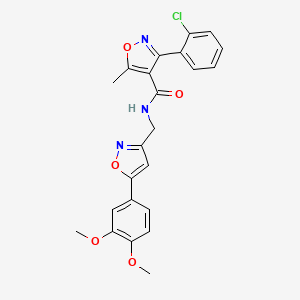
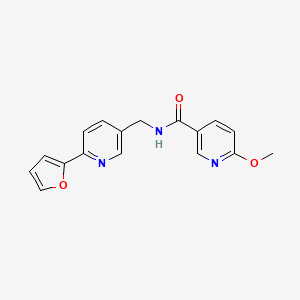
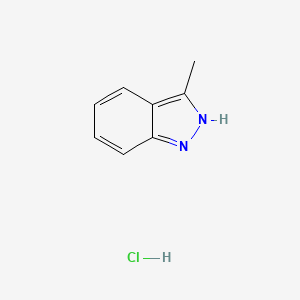
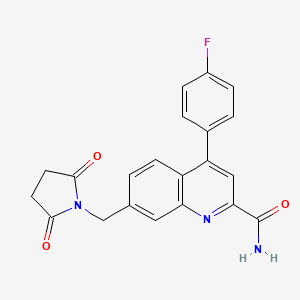
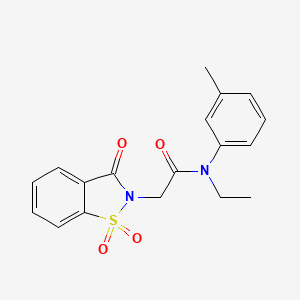
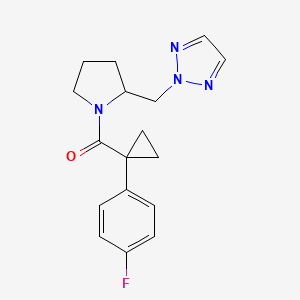
![2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1H-indol-5-yl)methanone](/img/structure/B2820975.png)
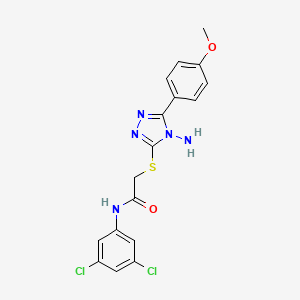
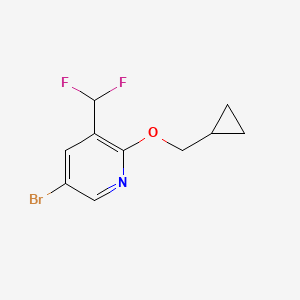
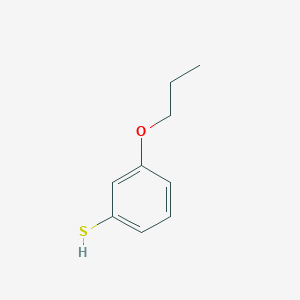
![4-acetyl-N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2820986.png)
